![molecular formula C16H21N5O2 B2755976 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide CAS No. 921503-00-6](/img/structure/B2755976.png)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, the synthesis of 1,5-disubstituted tetrazoles involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source . Another method involves a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide .Applications De Recherche Scientifique
Antimicrobial Properties
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide derivatives have demonstrated potential in antimicrobial applications. A study by Desai et al. (2013) synthesized a series of related compounds, which were then tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, these compounds were evaluated for their antifungal properties against various fungal strains. The findings suggest that these derivatives could be valuable in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Photodynamic Therapy Applications
In the context of photodynamic therapy, particularly for cancer treatment, the synthesis and characterization of novel derivatives related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide have shown promise. Pişkin et al. (2020) synthesized new derivatives with significant singlet oxygen quantum yields, a crucial factor for effective photodynamic therapy. These compounds could potentially be used as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Catalysis
The compound and its related derivatives play a significant role in chemical synthesis and catalysis. Studies by Xiong et al. (2018) and Fukui et al. (2014) illustrate its application in the synthesis of complex organic molecules. These studies highlight the use of related compounds in catalyzing chemical reactions that are essential for the creation of various organic compounds, indicating its importance in the field of synthetic chemistry (Xiong, Xu, Sun, & Cheng, 2018); (Fukui, Liu, Liu, He, Wu, Tian, & Lin, 2014).
Development of Radiolabelled Compounds
Compounds related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide have been used in the development of radiolabelled compounds, which are crucial in medical imaging and diagnostics. Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists using related derivatives, demonstrating their potential in imaging AT1 receptors, a valuable tool in medical diagnostics (Hamill, Burns, Dannals, Mathews, Musachio, Ravert, & Naylor, 1996).
Propriétés
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJEKJICRZHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.